molecular formula C9H8BrIO2 B12332886 Benzenepropanoic acid, 3-bromo-2-iodo-

Benzenepropanoic acid, 3-bromo-2-iodo-

Cat. No.: B12332886
M. Wt: 354.97 g/mol
InChI Key: QHOIYAKWMGDAFJ-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-bromo-2-iodo-, is a halogenated derivative of benzenepropanoic acid (C₉H₁₀O₂), characterized by a benzene ring substituted with bromine and iodine at positions 3 and 2, respectively, and a propanoic acid side chain. Halogenation typically enhances molecular weight, alters electronic properties, and influences bioactivity by modulating steric effects and binding affinity . For instance, bromine and iodine substituents may increase lipophilicity, affecting solubility and interaction with biological targets .

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

3-(3-bromo-2-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8BrIO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

QHOIYAKWMGDAFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenepropanoic acid, 3-bromo-2-iodo-, typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of benzenepropanoic acid derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts such as iron or aluminum chloride to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of benzenepropanoic acid, 3-bromo-2-iodo-, may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-bromo-2-iodo-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine and iodine substituents to hydrogen, yielding benzenepropanoic acid.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzenepropanoic acid. Substitution reactions can introduce various functional groups, such as hydroxyl or cyano groups.

Scientific Research Applications

Benzenepropanoic acid, 3-bromo-2-iodo-, has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which benzenepropanoic acid, 3-bromo-2-iodo-, exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and iodine substituents can influence the compound’s reactivity and binding affinity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Source/Reference
Benzenepropanoic acid, 3-bromo-2-iodo- Br (C3), I (C2) C₉H₈BrIO₂ Hypothesized enhanced lipophilicity N/A (inferred)
Benzenepropanoic acid, 3,5-di-tert-butyl-4-hydroxy- tert-butyl (C3, C5), OH (C4) C₂₀H₃₀O₃ Antioxidant, antimicrobial agent Plant extracts
β-Bromobenzenepropanoic acid Br (β-position) C₉H₉BrO₂ Synthetic intermediate; MW: 229.07 Synthetic synthesis
3-Bromo-α,α-dimethylbenzeneacetic acid Br (C3), CH₃ (α,α) C₁₀H₁₁BrO₂ Altered steric profile Pharmaceutical studies
Benzenepropanoic acid, ethyl ester Ethyl ester (side chain) C₁₁H₁₄O₂ Correlated with Lactobacillus growth Microbial metabolism

Halogenation vs. Alkyl/Aryl Substituents

  • For example, β-bromobenzenepropanoic acid (MW: 229.07) is used in synthetic pathways due to its reactivity . In contrast, the 3-bromo-2-iodo derivative likely exhibits even greater steric hindrance and electronic effects, which could influence its metabolic stability .
  • Alkyl/Aryl Derivatives: The 3,5-di-tert-butyl-4-hydroxy variant demonstrates significant antioxidant activity (peak area 18.546% in GC-MS) due to steric protection of the phenolic -OH group, preventing radical quenching . This contrasts with halogenated versions, where bioactivity may rely more on halogen bonding .

Chirality and Stereoisomerism

  • Chirality significantly impacts bioactivity, as seen in α-ethyl-4-methoxy derivatives (compounds 1–3 in ). The S and R configurations of benzenepropanoic acid derivatives exhibit distinct biological interactions, suggesting that the stereochemistry of the 3-bromo-2-iodo variant could critically affect its pharmacological profile .

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